1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol
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Overview
Description
1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol is a complex organic compound that features an indole core, a methoxyphenyl group, and a piperidinyl moietyThe indole nucleus is a common structural motif in many bioactive molecules, contributing to the compound’s diverse biological activities .
Preparation Methods
The synthesis of 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol typically involves multiple steps, starting with the formation of the indole core. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the introduction of the methoxyphenyl group and the piperidinyl moiety through various substitution reactions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified indole derivatives with altered biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development, particularly in the treatment of diseases like cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating their activity and leading to various biological effects . The methoxyphenyl and piperidinyl groups further enhance its binding properties and specificity.
Comparison with Similar Compounds
When compared to other indole derivatives, 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol stands out due to its unique combination of functional groups, which confer distinct biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid involved in protein synthesis.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole core.
These compounds share the indole nucleus but differ in their additional functional groups and resulting biological activities.
Properties
Molecular Formula |
C23H28N2O2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)indol-1-yl]-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C23H28N2O2/c1-27-21-11-9-18(10-12-21)23-15-19-7-3-4-8-22(19)25(23)17-20(26)16-24-13-5-2-6-14-24/h3-4,7-12,15,20,26H,2,5-6,13-14,16-17H2,1H3 |
InChI Key |
FSLBETMIUNCTHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN4CCCCC4)O |
Origin of Product |
United States |
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